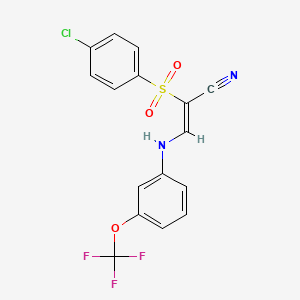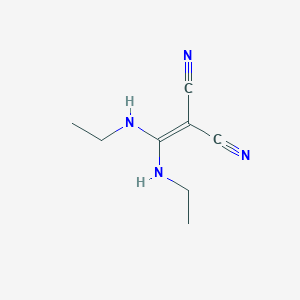![molecular formula C24H24ClN3O3 B2499766 N-[(4-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872861-31-9](/img/structure/B2499766.png)
N-[(4-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-[(4-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide" is a structurally complex molecule that appears to be related to a family of acetamide derivatives. These derivatives have been studied for various pharmacological and toxicological properties. The compound of interest is not directly mentioned in the provided papers, but insights can be drawn from the related compounds that have been characterized.
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the formation of an amide bond between an acyl chloride and an amine. For instance, the synthesis of N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide, as mentioned in the first paper, would likely involve the reaction of 2,6-dichlorophenyl acyl chloride with 4-methylpiperidine . The synthesis details for the specific compound are not provided, but it can be inferred that a similar approach could be used, involving the appropriate indole and piperidine derivatives.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of an amide functional group, which often participates in hydrogen bonding. For example, the title compound in the second paper, 2-Chloro-N-(2,4-dimethylphenyl)acetamide, exhibits intermolecular N—H⋯O hydrogen bonds that link the molecules into chains . Similarly, the compound 2-Chloro-N-(4-chlorophenyl)acetamide also forms chains through N—H⋯O hydrogen bonding . These structural motifs are likely to be present in the compound of interest, contributing to its solid-state structure and potentially affecting its pharmacological properties.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can vary widely depending on their substitution patterns. The papers provided do not directly discuss the properties of the compound , but they do provide some insights into related compounds. For example, the toxicological profile of N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide was predicted using ACD/ToxSuite software and evaluated in vivo, indicating the importance of assessing the toxicity of such compounds . The crystal structures of related compounds, such as 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, reveal the importance of intermolecular interactions in determining the solid-state arrangement . These properties are crucial for understanding the behavior of the compound in biological systems and its potential as a pharmacological agent.
Applications De Recherche Scientifique
Antiplatelet and Antithrombotic Applications
Research on compounds such as clopidogrel, a thienopyridine-class of antithrombotic and antiplatelet drug, showcases the potential of structurally complex compounds in the development of treatments for cardiovascular diseases. The synthetic methodologies and pharmacological benefits of clopidogrel emphasize the importance of chemical synthesis in the creation of potent therapeutic agents. The study by Saeed et al. (2017) highlights synthetic approaches to clopidogrel, suggesting that similar methodologies could be explored for the synthesis and application of N-[(4-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide in therapeutic contexts (Saeed et al., 2017).
Neuroprotective and Cognitive Enhancement Potential
The role of specific chemical structures in interacting with brain receptors and pathways, such as NMDA receptors, is crucial in understanding neurodegenerative diseases and cognitive disorders. Studies on compounds like ketamine and piracetam derivatives underline the significance of structural features in modulating brain function and offer insights into the neuroprotective and cognitive enhancement potential of related compounds. For instance, the review on piracetam and its derivatives by Dhama et al. (2021) discusses various biological activities, highlighting the potential for similar compounds to be used in managing CNS disorders and improving cognitive functions (Dhama et al., 2021).
Environmental Impact and Toxicology
Understanding the environmental and toxicological impact of chemical compounds is crucial for developing safe and sustainable chemical practices. Research on chlorophenols, for example, provides valuable information on the environmental persistence and toxic effects of certain chemical groups, which could be relevant when considering the environmental impact and safety profile of N-[(4-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide. The study by Ge et al. (2017) on the toxic effects of chlorophenols in fish is an example of such research, emphasizing the need for environmental assessments of chemical compounds (Ge et al., 2017).
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O3/c25-18-10-8-17(9-11-18)14-26-24(31)23(30)20-15-28(21-7-3-2-6-19(20)21)16-22(29)27-12-4-1-5-13-27/h2-3,6-11,15H,1,4-5,12-14,16H2,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQYIDUQEMFMNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid](/img/structure/B2499683.png)
![2-Chloro-N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2499685.png)
![6-chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2499686.png)

![(E)-3-(furan-2-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2499693.png)
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2,4-dichlorobenzoate](/img/structure/B2499694.png)


![4-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2499697.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide](/img/structure/B2499698.png)


methanone](/img/structure/B2499704.png)
![Methyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2499705.png)